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Compound of Interest

Compound Name: Isonicotinamide 1-oxide

Cat. No.: B022338 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental protocol for the laboratory-scale

synthesis of isonicotinamide 1-oxide. The procedure is adapted from a well-established

method for the N-oxidation of the analogous isomer, nicotinamide, and is expected to provide a

reliable route to the target compound. This protocol is intended for use by trained organic

chemists.

Introduction
Isonicotinamide 1-oxide is a pyridine N-oxide derivative of isonicotinamide. Pyridine N-oxides

are an important class of compounds in medicinal chemistry and drug development, often

exhibiting unique biological activities and serving as key intermediates in the synthesis of more

complex molecules. The N-oxide functional group can alter the electronic properties and

metabolic stability of the parent molecule, potentially leading to enhanced therapeutic effects.

This protocol details the synthesis of isonicotinamide 1-oxide via the direct oxidation of

isonicotinamide using hydrogen peroxide in glacial acetic acid.

Reaction Scheme
The synthesis proceeds through the N-oxidation of the pyridine ring of isonicotinamide.

Caption: Reaction scheme for the synthesis of isonicotinamide 1-oxide.
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Experimental Protocol
This protocol is adapted from the synthesis of nicotinamide-1-oxide reported in Organic

Syntheses.

Materials and Reagents:

Reagent/Materi
al

Molecular
Formula

Molecular
Weight ( g/mol
)

Quantity Notes

Isonicotinamide C₆H₆N₂O 122.12
100 g (0.819

mol)

Glacial Acetic

Acid
CH₃COOH 60.05 1 L C.P. Grade

30% Hydrogen

Peroxide
H₂O₂ 34.01

160 mL (1.57

mol)

Distilled Water H₂O 18.02 As needed

Ethanol C₂H₅OH 46.07 As needed
For

recrystallization

Acetone C₃H₆O 58.08 As needed For washing

Diethyl Ether (C₂H₅)₂O 74.12 As needed For washing

Equipment:

2-L round-bottomed flask with a ground-glass joint

Steam bath

Air condenser

Distillation apparatus (with a large still head to prevent bumping)

1-L Erlenmeyer flask
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Büchner funnel and filter flask

Vacuum source

Procedure:

Dissolution of Starting Material: In a 2-L round-bottomed flask, combine 100 g (0.819 mol) of

powdered isonicotinamide and 1 L of glacial acetic acid. Gently warm the mixture on a steam

bath with occasional swirling until a clear solution is obtained.

Oxidation: To the warm solution, carefully add 160 mL (1.57 mol) of cold 30% hydrogen

peroxide. Caution: This reaction is exothermic. Add the hydrogen peroxide slowly and

monitor the reaction temperature.

Reaction: Attach an air condenser to the flask and heat the reaction mixture on a steam bath

for 3.5 hours.

Solvent Removal: After the heating period, remove the bulk of the acetic acid by distillation

under reduced pressure (80–100 mm Hg).

Azeotropic Removal of Acetic Acid: Once 600–700 mL of the solvent has been distilled, add

150–200 mL of distilled water to the flask and continue the distillation. The product may

begin to crystallize near the end of the distillation.

Isolation of Crude Product: Continue the distillation under reduced pressure (20 mm Hg) until

the mixture is almost dry. Allow the flask to cool to room temperature.

Recrystallization: Transfer the solid product to a 1-L Erlenmeyer flask. Add the minimum

amount of boiling distilled water required to dissolve the solid. Remove the flask from the

heat source and add 50 mL of ethanol.

Crystallization: Allow the solution to cool slowly to room temperature, and then cool in an ice

bath overnight to ensure complete crystallization.

Purification: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash

the crystals sequentially with cold ethanol, acetone, and finally diethyl ether.
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Drying: Air-dry the purified product. The expected yield is in the range of 73–82%.

Characterization Data

Compound
Molecular
Formula

Molecular
Weight (
g/mol )

Melting
Point (°C)

Appearance
Expected
Yield (%)

Isonicotinami

de (Starting

Material)

C₆H₆N₂O 122.12 155-157

White

crystalline

powder

-

Isonicotinami

de 1-oxide

(Product)

C₆H₆N₂O₂ 138.12 Not reported

White

crystalline

solid

73-82

(estimated)

Note on Characterization: Detailed experimental characterization data, such as ¹H NMR and

¹³C NMR spectra for isonicotinamide 1-oxide, are not readily available in the searched

literature. Researchers should perform their own analyses to confirm the structure and purity of

the synthesized compound.

Workflow Diagram
The following diagram illustrates the key steps in the synthesis of isonicotinamide 1-oxide.
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Caption: Workflow for the synthesis of isonicotinamide 1-oxide.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b022338?utm_src=pdf-body-img
https://www.benchchem.com/product/b022338?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Synthesis of Isonicotinamide 1-oxide: An Application
Note and Protocol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b022338#experimental-protocol-for-isonicotinamide-1-
oxide-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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